molecular formula C22H24N2O3 B15079594 4-Hydroxy-2-oxo-1-pentyl-N-(m-tolyl)-1,2-dihydroquinoline-3-carboxamide CAS No. 300716-16-9

4-Hydroxy-2-oxo-1-pentyl-N-(m-tolyl)-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B15079594
CAS No.: 300716-16-9
M. Wt: 364.4 g/mol
InChI Key: CLODMSNWJKAEQT-UHFFFAOYSA-N
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Description

4-Hydroxy-2-oxo-1-pentyl-N-(m-tolyl)-1,2-dihydroquinoline-3-carboxamide is a synthetic quinoline-3-carboxamide derivative characterized by a pentyl chain at the N1 position and an m-tolyl (meta-methylphenyl) group as the amide substituent. The 4-hydroxy-2-oxo-1,2-dihydroquinoline core is a privileged scaffold in medicinal chemistry, known for its broad biological activity, including analgesic, anti-inflammatory, and anticancer properties . The compound’s structural features, such as the hydroxyl group at position 4 and the amide linkage at position 3, are critical for interactions with biological targets like enzymes or receptors.

Properties

CAS No.

300716-16-9

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

4-hydroxy-N-(3-methylphenyl)-2-oxo-1-pentylquinoline-3-carboxamide

InChI

InChI=1S/C22H24N2O3/c1-3-4-7-13-24-18-12-6-5-11-17(18)20(25)19(22(24)27)21(26)23-16-10-8-9-15(2)14-16/h5-6,8-12,14,25H,3-4,7,13H2,1-2H3,(H,23,26)

InChI Key

CLODMSNWJKAEQT-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC(=C3)C)O

solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Biological Activity

The compound 4-Hydroxy-2-oxo-1-pentyl-N-(m-tolyl)-1,2-dihydroquinoline-3-carboxamide is a derivative of quinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of 4-Hydroxy-2-oxo-1-pentyl-N-(m-tolyl)-1,2-dihydroquinoline-3-carboxamide can be represented as follows:

  • Molecular Formula : C₁₄H₁₅N₂O₃
  • Molecular Weight : 255.29 g/mol

This compound features a hydroxy group, a carboxamide functional group, and a quinoline backbone, which contribute to its biological activity.

Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. In a study evaluating various quinoline derivatives, it was found that compounds similar to 4-Hydroxy-2-oxo-1-pentyl-N-(m-tolyl)-1,2-dihydroquinoline-3-carboxamide showed moderate antibacterial activity. The minimum inhibitory concentration (MIC) values were assessed against several bacterial strains, demonstrating effectiveness comparable to established antibiotics .

CompoundMIC (µg/mL)Target Bacteria
4-Hydroxy-2-oxo...32E. coli
4-Hydroxy-2-oxo...16S. aureus

Anticancer Activity

The anticancer potential of quinoline derivatives is well-documented. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and Panc-1 (pancreatic cancer). The mechanism often involves cell cycle arrest and the activation of pro-apoptotic pathways .

In specific experiments with similar quinoline compounds:

  • IC50 values against MCF-7 cells were reported around 1.2 µM.

This suggests that the compound may possess significant anticancer properties through mechanisms such as the inhibition of tubulin polymerization and reactive oxygen species (ROS) generation .

The biological activity of 4-Hydroxy-2-oxo-1-pentyl-N-(m-tolyl)-1,2-dihydroquinoline-3-carboxamide may be attributed to multiple mechanisms:

  • Inhibition of Enzymatic Activity : Quinoline derivatives often inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways by activating caspases and altering mitochondrial membrane permeability.
  • Anti-inflammatory Effects : Some studies suggest that quinoline derivatives can inhibit nitric oxide production in inflammatory cells, thus reducing inflammation .

Study on Antibacterial Activity

A study conducted by El Shehry et al. evaluated the antibacterial effects of various quinoline derivatives. The results indicated that compounds with structural similarities to 4-Hydroxy-2-oxo... exhibited effective inhibition against both Gram-positive and Gram-negative bacteria .

Study on Anticancer Properties

In another significant study, a series of 4-hydroxyquinoline derivatives were synthesized and tested for their anticancer activity. The results demonstrated that certain modifications to the quinoline structure increased potency against cancer cell lines, with some compounds showing IC50 values lower than those of standard chemotherapeutics .

Chemical Reactions Analysis

Table 1: Functional Group Reactivity and Observed Reactions

Functional GroupReaction TypeReagents/ConditionsProduct/Outcome
Hydroxyl (-OH)CondensationAldehydes/KetonesFormation of C-C bonds
Amide (-CONHR)Nucleophilic substitutionHydrazine hydrateCyclization to pyrazolidinones
Carbonyl (C=O)Nucleophilic additionCyanoacrylatesVinyl adduct formation
Quinoline coreAromatic substitutionElectrophilic reagentsFunctionalization at C-4/C-8

Biological Interaction Mechanisms

The compound’s interactions with cannabinoid receptors (CB1/CB2) involve:

  • Receptor Binding : The pentyl chain and m-tolyl group enhance lipophilicity, facilitating membrane penetration. Synthetic analogs exhibit higher receptor affinity than natural cannabinoids (e.g., Δ⁹-THC).

  • Metabolic Stability : The amide bond resists hydrolysis in vivo, contributing to prolonged activity.

Table 2: Structural and Reactivity Comparison of Dihydroquinoline Derivatives

Compound NameMolecular FormulaKey Functional GroupsReactivity Highlights
4-Hydroxy-2-oxo-1-pentyl-N-(m-tolyl)-...C₂₂H₂₃N₂O₃Hydroxyl, amide, carbonylHigh cyclization efficiency
4-Hydroxy-N-(4-iodophenyl)-2-oxo-1-pentyl-...C₂₁H₂₁IN₂O₃Iodoaryl, amideEnhanced electrophilic substitution
4-Hydroxy-2-oxo-1-pentyl-N-(p-tolyl)-...C₂₂H₂₄N₂O₃p-Tolyl, amideImproved solubility in polar solvents

Anticancer Activity and Reaction Byproducts

In vitro studies on MCF-7 breast cancer cells demonstrate that derivatives of this compound induce apoptosis via:

  • MTT Assay Results : IC₅₀ values for active derivatives (7b , 7c , 8a–c ) range between 12–18 μM, comparable to doxorubicin (reference IC₅₀: 10 μM) .

  • Metabolite Identification : Hydrolysis of the amide bond generates quinoline-3-carboxylic acid, which exhibits moderate cytotoxicity (IC₅₀: 45 μM) .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and forming aromatic amines.

  • Photodegradation : UV exposure leads to quinoline ring oxidation, producing nitroso derivatives .

Comparison with Similar Compounds

N-(3-Pyridylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

  • Structural Differences : Features a 3-pyridylmethyl amide group and methoxy substituents at positions 6 and 5.
  • Activity: Demonstrated 75.3% reduction in acetic acid-induced writhing in mice at 20 mg/kg (oral), outperforming the target compound in analgesic efficacy. It is non-toxic and lacks ulcerogenic effects at therapeutic doses .
  • Advantage : Enhanced solubility due to the pyridyl group and methoxy substitutions, improving bioavailability .

Roquinimex (Linomide)

  • Structural Differences : N-Methyl and N-phenyl groups replace the pentyl and m-tolyl substituents.
  • Lacks the analgesic potency of the target compound .

Tasquinimod

  • Structural Differences : Contains a 5-methoxy group, N-methyl, and N-(4-trifluoromethylphenyl) substituents.
  • Activity : A second-generation compound with potent antiangiogenic and anticancer effects (e.g., in metastatic prostate cancer). Its trifluoromethyl group enhances metabolic stability, a feature absent in the target compound .

1-(2-Cyanoethyl)-N-(2-pyridylmethyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

  • Structural Differences: A cyanoethyl group at N1 and 2-pyridylmethyl amide.
  • Activity : High analgesic activity attributed to its nitrile group, which may act as a metabolic precursor to active carboxylic acid derivatives .

Pharmacokinetic and Toxicity Profiles

Compound Key Substituents Analgesic Efficacy (Model) Toxicity Profile Metabolic Stability
Target Compound Pentyl, m-tolyl Moderate (preliminary) Non-toxic, non-ulcerogenic Moderate (untested)
N-(3-Pyridylmethyl)-6,7-dimethoxy analog 3-Pyridylmethyl, 6,7-dimethoxy High (75.3% at 20 mg/kg) No toxicity observed High (methoxy groups enhance stability)
Roquinimex N-Methyl, N-phenyl Low High (cardiotoxic) Low
Tasquinimod 5-Methoxy, N-(4-CF3-phenyl) N/A (anticancer focus) Moderate (dose-dependent) Very high

Key Research Findings

  • QSAR Insights : The m-tolyl group in the target compound likely optimizes steric and electronic interactions with analgesic targets, balancing activity and safety. However, analogs with pyridylmethyl or trifluoromethylphenyl groups show superior target engagement .
  • Therapeutic Potential: While the N-(3-pyridylmethyl) analog is prioritized for preclinical development as an analgesic, the target compound’s simpler structure may offer cost-effective synthesis advantages .

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